molecular formula C18H17ClN6O3 B393393 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N'-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B393393
M. Wt: 400.8g/mol
InChI Key: CCXGSSRVLAHCNW-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved by reacting 2-chlorobenzonitrile with sodium azide in the presence of a catalyst such as zinc oxide under moderate conditions . The resulting tetrazole intermediate is then coupled with 3,4-dimethoxybenzaldehyde in the presence of an appropriate hydrazine derivative to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for tetrazole formation, zinc oxide as a catalyst, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents such as dimethylformamide (DMF) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. Additionally, the chlorophenyl and dimethoxybenzylidene groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N’-(3,4-dimethoxybenzylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H17ClN6O3

Molecular Weight

400.8g/mol

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN6O3/c1-27-15-8-7-12(9-16(15)28-2)10-20-21-17(26)11-25-23-18(22-24-25)13-5-3-4-6-14(13)19/h3-10H,11H2,1-2H3,(H,21,26)/b20-10+

InChI Key

CCXGSSRVLAHCNW-KEBDBYFISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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